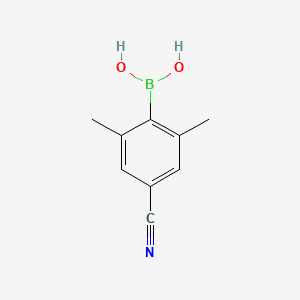
4-Cyano-2,6-dimethylphenylboronic acid
説明
4-Cyano-2,6-dimethylphenylboronic acid is a chemical compound with the molecular formula C9H10BNO2 and a molecular weight of 174.99 . It is a solid at room temperature and is stored in a refrigerator . The compound is used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions .
Molecular Structure Analysis
The InChI code for 4-Cyano-2,6-dimethylphenylboronic acid is 1S/C9H10BNO2/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,12-13H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
4-Cyano-2,6-dimethylphenylboronic acid is used in Suzuki-Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis .Physical And Chemical Properties Analysis
4-Cyano-2,6-dimethylphenylboronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 395.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 47.1±0.4 cm3, a polar surface area of 64 Å2, and a molar volume of 149.1±5.0 cm3 .科学的研究の応用
-
Organic Chemistry
- Application : 4-Cyano-2,6-dimethylphenylboronic acid is used as a reagent in Palladium catalyzed Suzuki-Miyaura coupling reactions .
- Method : In Suzuki-Miyaura coupling reactions, this compound can be used to couple with aryl halides or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene compounds .
- Results : The outcome of this reaction is the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
-
Medicinal Chemistry
- Application : Borinic acids, a subclass of organoborane compounds which include 4-Cyano-2,6-dimethylphenylboronic acid, are used in medicinal chemistry .
- Method : These compounds are often used in the synthesis of bioactive compounds .
- Results : The specific outcomes depend on the particular bioactive compound being synthesized .
-
Materials Science
- Application : Borinic acids are also used in the creation of polymer or optoelectronics materials .
- Method : The specific methods of application would depend on the particular material being synthesized .
- Results : The results would be the creation of new materials with potentially unique properties .
-
Palladium Catalyzed Suzuki-Miyaura Coupling Reactions
- Application : 4-Cyano-2,6-dimethylphenylboronic acid is used as a reagent in one-pot ipso-nitration of arylboronic acids .
- Method : In these reactions, this compound can be used to couple with aryl halides or vinyl halides in the presence of a palladium catalyst .
- Results : The outcome of this reaction is the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
-
Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids
- Application : 4-Cyano-2,6-dimethylphenylboronic acid can be used in Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids .
- Method : The specific methods of application would depend on the particular reaction being carried out .
- Results : The results would be the creation of new compounds with potentially unique properties .
- One-pot ipso-nitration of arylboronic acids
- Application : 4-Cyano-2,6-dimethylphenylboronic acid is used as a reagent in one-pot ipso-nitration of arylboronic acids .
- Method : In these reactions, this compound can be used to couple with aryl halides or vinyl halides in the presence of a palladium catalyst .
- Results : The outcome of this reaction is the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using personal protective equipment .
特性
IUPAC Name |
(4-cyano-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJKZJPBCISPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265554 | |
| Record name | B-(4-Cyano-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2,6-dimethylphenylboronic acid | |
CAS RN |
1451391-43-7 | |
| Record name | B-(4-Cyano-2,6-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Cyano-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



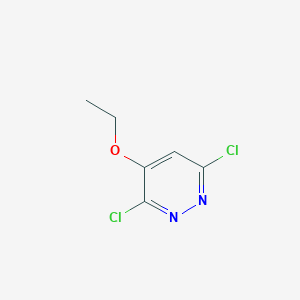
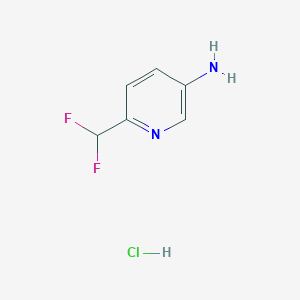
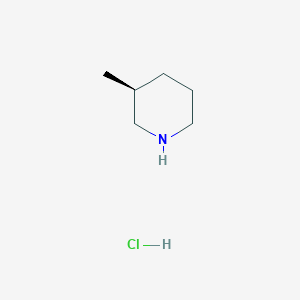
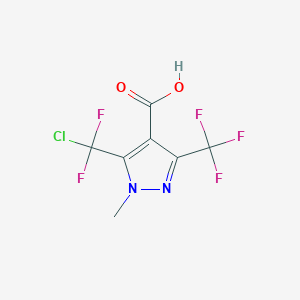
![1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1431334.png)
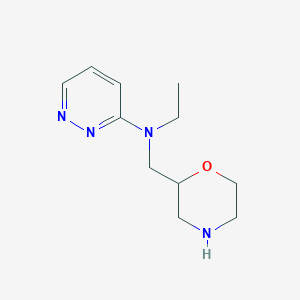
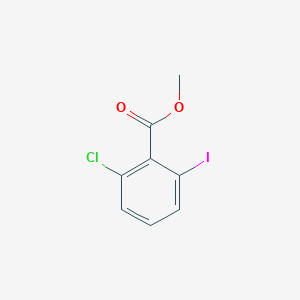
![2,6-Diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1431337.png)
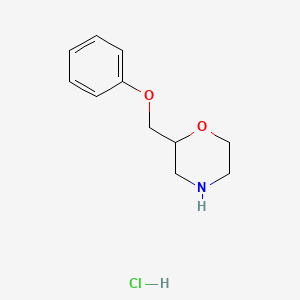
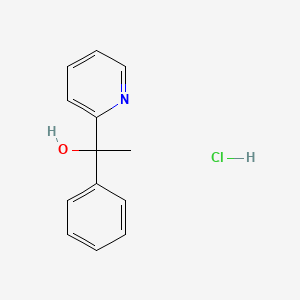
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride](/img/structure/B1431342.png)
![6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine](/img/structure/B1431343.png)
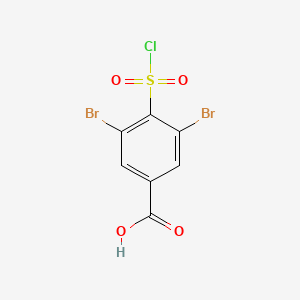
![4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431347.png)